molecular formula C9H12O4S B2672612 3-Methoxybenzyl methanesulfonate CAS No. 78358-11-9

3-Methoxybenzyl methanesulfonate

Cat. No.: B2672612
CAS No.: 78358-11-9
M. Wt: 216.25
InChI Key: ZDPLZPVVDSIISQ-UHFFFAOYSA-N
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Description

3-Methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H12O4S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a methoxy group at the 3-position. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybenzyl methanesulfonate can be synthesized through the reaction of 3-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding toluene derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Products include 3-methoxybenzyl azide, 3-methoxybenzyl thiol, and 3-methoxybenzyl ether.

    Oxidation: Products include 3-methoxybenzaldehyde and 3-methoxybenzoic acid.

    Reduction: Products include 3-methoxytoluene.

Scientific Research Applications

3-Methoxybenzyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It serves as a protecting group for alcohols and amines in peptide synthesis and other biochemical applications.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: It is involved in the synthesis of potential drug candidates and bioactive molecules.

Mechanism of Action

The mechanism of action of 3-methoxybenzyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then undergo various chemical transformations, depending on the reaction conditions and the presence of specific reagents. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or electrophile interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methanesulfonate: Lacks the methoxy group and has different reactivity and applications.

    3-Methoxybenzyl chloride: Similar structure but with a chloride group instead of a methanesulfonate group, leading to different reactivity.

    3-Methoxybenzyl bromide: Similar to 3-methoxybenzyl chloride but with a bromide group, affecting its reactivity and applications.

Uniqueness

3-Methoxybenzyl methanesulfonate is unique due to the presence of both the methoxy and methanesulfonate groups, which confer specific reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

(3-methoxyphenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPLZPVVDSIISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by following the general procedure of Example 43 for mesylation as a colorless oil (292 mg, 93%) from 3-methoxybenzyl alcohol (200 mg, 1.45 mmol) and methanesulfonyl chloride (249 mg, 2.17 mmol). 1H NMR (CDCl3, 300 MHz) δ2.92 (s, 3H), 3.83 (s, 3H), 5.22 (s, 2H), 6.90-7.03 (m, 3H), 7.32 (t, 1H, J=7.7 Hz) ppm.
[Compound]
Name
oil
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
249 mg
Type
reactant
Reaction Step Three

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